Dihydrotachysterol
Overview
Description
Dihydrotachysterol is a synthetic analog of vitamin D that does not require renal activation like vitamin D2 (ergocalciferol) or vitamin D3 (cholecalciferol) . It is primarily used for the prevention and treatment of rickets or osteomalacia, and to manage hypocalcemia associated with hypoparathyroidism or pseudohypoparathyroidism . This compound has a rapid onset of action, a shorter half-life, and a greater effect on the mineralization of bone salts compared to other forms of vitamin D .
Mechanism of Action
Target of Action
Dihydrotachysterol (DHT) is a synthetic analog of vitamin D . Its primary target is the vitamin D receptor . The vitamin D receptor is a transcriptional regulator of bone matrix proteins .
Biochemical Pathways
DHT affects the biochemical pathways related to calcium and phosphate homeostasis . It elevates serum calcium levels by stimulating intestinal calcium absorption and mobilizing bone calcium . DHT also increases renal phosphate excretion .
Pharmacokinetics
It has a rapid onset of action (2 hours), a shorter half-life, and a greater effect on mineralization of bone salts than vitamin D .
Biochemical Analysis
Biochemical Properties
Dihydrotachysterol is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D . Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor .
Cellular Effects
This compound is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue . This compound also increases renal phosphate excretion . Any side-effects caused by this compound are likely to be due to too much calcium in your blood .
Molecular Mechanism
The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen . This mechanism of action allows this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
The metabolism of both this compound 2 (DHT 2) and this compound 3 (DHT 3) has been extensively studied over the past four decades . Initial studies performed in the early 1970s showed that DHT is efficiently converted to its 25-hydroxylated metabolite .
Dosage Effects in Animal Models
At a basic level, animal models have confirmed that vitamin D deficiency and congenital aberrations in the vitamin D endocrine system may result in muscle weakness . To explain these effects, some molecular mechanisms by which vitamin D impacts on muscle cell differentiation, intracellular calcium handling, and genomic activity have been elucidated .
Metabolic Pathways
This compound is involved in the vitamin D pathway . It is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D .
Transport and Distribution
Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen .
Subcellular Localization
It is known that once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins .
Preparation Methods
Dihydrotachysterol is synthesized through the hydrogenation of tachysterol . The process involves isolating chemically uniform crystalline this compound by subjecting the solution of the crude hydrogenation product of tachysterol in benzine to chromatographic adsorption using active aluminum oxide . The components with a minor tendency of being adsorbed are collected and further processed to obtain this compound .
Chemical Reactions Analysis
Dihydrotachysterol undergoes several types of chemical reactions, including hydroxylation in the liver to form 25-hydroxythis compound . This hydroxylated form is the major circulating active form of the drug . The compound does not undergo further hydroxylation by the kidney, making it an analog of 1,25-dihydroxyvitamin D . Common reagents and conditions used in these reactions include liver enzymes for hydroxylation . The major product formed from these reactions is 25-hydroxythis compound .
Scientific Research Applications
Dihydrotachysterol has various scientific research applications in chemistry, biology, medicine, and industry. It is used to treat familial hypophosphatemia, hypocalcemia associated with hypoparathyroidism and pseudohypoparathyroidism, and renal osteodystrophy in chronic uremia . Additionally, it is used in research related to the regulation of bone matrix proteins and the expression of osteocalcin . This compound is also used in studies involving the administration of vitamin D analogs to laboratory animals to induce certain conditions for research purposes .
Comparison with Similar Compounds
Dihydrotachysterol is compared with other similar compounds such as calcitriol and calcium carbonate . Calcitriol is another vitamin D analog that requires renal activation and is used for similar indications . Calcium carbonate is an over-the-counter supplement used for conditions like hypocalcemia and osteoporosis . This compound is unique in that it does not require renal activation and has a rapid onset of action . Other similar compounds include doxercalciferol and paricalcitol, which are also vitamin D receptor agonists .
Properties
CAS No. |
67-96-9 |
---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+ |
InChI Key |
ILYCWAKSDCYMBB-ZJGOHBTISA-N |
Isomeric SMILES |
CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O |
SMILES |
CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |
Canonical SMILES |
CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |
Appearance |
Solid powder |
Color/Form |
Needles from 90% methanol COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER |
melting_point |
131 °C |
67-96-9 | |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Easily sol in organic solents SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT 10 AT-10 AT10 Calcamine Dihydrotachysterin Dihydrotachysterol Tachystin |
vapor_pressure |
5.2X10-10 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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